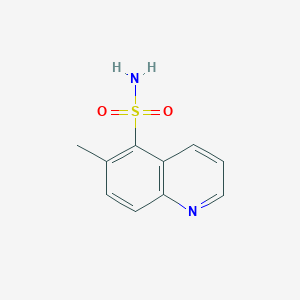

6-Methylquinoline-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-4-5-9-8(3-2-6-12-9)10(7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABGWTGEVAGALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 6-Methylquinoline-5-sulfonamide: A Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-methylquinoline-5-sulfonamide, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural and electronic properties of this molecule. The guide will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the characterization of this compound.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The addition of a sulfonamide group, a well-established pharmacophore, to the 6-methylquinoline backbone creates a molecule with significant potential for interacting with various biological targets. Accurate and comprehensive spectroscopic characterization is the cornerstone of any drug discovery program, providing unambiguous proof of structure and crucial insights into the molecule's chemical environment. This guide will provide a detailed analysis of the expected NMR, IR, and MS data for this compound, grounded in the established principles of spectroscopy and data from the parent molecule, 6-methylquinoline.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are the foundation for interpreting its spectroscopic data. The molecule consists of a bicyclic quinoline ring system with a methyl group at the 6-position and a sulfonamide group at the 5-position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly important for resolving the aromatic protons.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group, and the sulfonamide protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group and the electron-donating nature of the methyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.9 | dd | J = 4.2, 1.7 |

| H3 | ~7.5 | dd | J = 8.4, 4.2 |

| H4 | ~8.2 | dd | J = 8.4, 1.7 |

| H7 | ~7.8 | d | J = 8.8 |

| H8 | ~8.5 | d | J = 8.8 |

| 6-CH₃ | ~2.6 | s | - |

| -SO₂NH₂ | ~7.5 (broad) | s | - |

Expert Interpretation:

-

The protons on the pyridine ring (H2, H3, H4) will exhibit a characteristic AMX spin system. H2 and H4 are expected to be downfield due to the anisotropic effect of the nitrogen atom.

-

The protons on the benzene ring (H7, H8) will appear as doublets due to ortho-coupling. The presence of the electron-donating methyl group at C6 and the electron-withdrawing sulfonamide group at C5 will influence their precise chemical shifts.

-

The methyl protons will appear as a singlet in the upfield region.

-

The sulfonamide protons are exchangeable and may appear as a broad singlet. Its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the 6-methylquinoline ring system, plus the methyl carbon.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~136 |

| C4a | ~128 |

| C5 | ~135 |

| C6 | ~138 |

| C7 | ~127 |

| C8 | ~130 |

| C8a | ~148 |

| 6-CH₃ | ~22 |

Expert Interpretation:

-

The chemical shifts of the quinoline carbons are influenced by the nitrogen heteroatom and the substituents.

-

The carbons of the pyridine ring (C2, C3, C4, C8a) will have characteristic shifts. C2 and C8a, being adjacent to the nitrogen, will be significantly downfield.

-

The carbons of the benzene ring (C4a, C5, C6, C7, C8) will have their chemical shifts modulated by the methyl and sulfonamide groups. The ipso-carbons (C5 and C6) will be particularly affected.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the sulfonamide group and the aromatic rings.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The ATR method is generally quicker and requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal or the KBr pellet press should be recorded and automatically subtracted from the sample spectrum.

-

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3350-3250 | N-H stretching (sulfonamide) | Medium |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 2950-2850 | C-H stretching (methyl) | Weak |

| 1600-1450 | C=C and C=N stretching (aromatic rings) | Strong |

| 1350-1310 | Asymmetric SO₂ stretching (sulfonamide) | Strong |

| 1170-1150 | Symmetric SO₂ stretching (sulfonamide) | Strong |

| ~900 | S-N stretching (sulfonamide) | Medium |

| 850-750 | C-H out-of-plane bending (aromatic) | Strong |

Expert Interpretation:

-

The most characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. These are typically very intense and are a reliable indicator of the presence of this functional group.

-

The N-H stretching vibrations of the sulfonamide will appear as one or two bands in the 3350-3250 cm⁻¹ region.

-

The aromatic C-H stretching bands will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, including the characteristic C-H out-of-plane bending modes of the substituted quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile solid like this compound, LC-MS is the preferred method.

-

Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used, but may lead to more extensive fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass and elemental composition.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can be used for structural confirmation.

-

Mass Spectrometry Data (Predicted)

-

Molecular Formula: C₁₀H₁₀N₂O₂S

-

Molecular Weight: 222.26 g/mol

-

Expected [M+H]⁺ (ESI): m/z 223.0536 (calculated for C₁₀H₁₁N₂O₂S⁺)

Expert Interpretation of Fragmentation (EI or MS/MS):

The fragmentation pattern will provide valuable structural information. Key expected fragmentation pathways include:

-

Loss of SO₂: A common fragmentation for sulfonamides, leading to a fragment at m/z 158.

-

Loss of the sulfonamide group: Cleavage of the C-S bond could lead to a 6-methylquinoline fragment ion at m/z 142.

-

Loss of NH₂: From the sulfonamide group, resulting in a fragment at m/z 206.

-

Loss of methyl radical: From the quinoline ring, leading to a fragment at m/z 207.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding the spectroscopic properties of this compound. By combining the predictive power of established spectroscopic principles with data from closely related structures, researchers can confidently identify and characterize this important molecule. The detailed protocols and expert interpretations provided herein will serve as a valuable resource for scientists engaged in the synthesis, purification, and biological evaluation of novel quinoline-based compounds, ultimately accelerating the drug discovery and development process.

References

-

PubChem Compound Summary for CID 7059, 6-Methylquinoline. National Center for Biotechnology Information. [Link]

-

6-Methylquinoline. mzCloud Advanced Mass Spectral Database. [Link]

-

Synthesis and spectroscopic characterization of novel quinoline-based peptoids. Arabian Journal of Chemistry. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

"CAS number for 6-Methylquinoline-5-sulfonamide"

Technical Profile: 6-Methylquinoline-5-sulfonamide [1]

Part 1: Executive Summary & Core Identity

This compound is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in the fields of kinase inhibition and antibacterial drug discovery.[1] Functioning as a "privileged scaffold," it combines the lipophilic, DNA-intercalating properties of the quinoline core with the polar, hydrogen-bonding capability of the sulfonamide moiety.[1]

While less ubiquitous than its 8-substituted counterparts, the 5-sulfonamide isomer offers a unique vector for structure-activity relationship (SAR) exploration, particularly when targeting the ATP-binding pockets of enzymes where the 6-methyl group provides critical hydrophobic contacts.[1]

Chemical Identity Matrix

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 2126162-04-5 |

| Molecular Formula | C₁₀H₁₀N₂O₂S |

| Molecular Weight | 222.26 g/mol |

| Exact Mass | 222.0463 |

| Catalog Reference | TRC-M420730 (Toronto Research Chemicals) |

| SMILES | Cc1c(S(N)(=O)=O)c2ncccc2cc1 |

| Solubility | DMSO, Methanol (Slightly soluble in water) |

Part 2: Synthetic Pathway & Regiochemistry

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution.[1][2] The presence of the methyl group at position 6 is the critical directing factor.

Mechanism of Action

-

Substrate Activation: The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic attack.[1] Consequently, substitution occurs on the benzenoid ring.

-

Regiocontrol: The methyl group at C6 is an ortho/para director.

-

Para (C3/C9): Position 9 is the bridgehead (unavailable). Position 3 is in the deactivated pyridine ring.

-

Ortho (C5/C7): The C5 position is ortho to the methyl group and alpha to the ring fusion.[1] Despite potential steric hindrance, electronic activation often favors the C5 position under chlorosulfonation conditions, yielding the 6-methylquinoline-5-sulfonyl chloride intermediate.

-

Experimental Workflow Visualization

Figure 1: Synthetic route for this compound via chlorosulfonation and subsequent amination.

Part 3: Applications in Medicinal Chemistry

The this compound scaffold is valuable because it modifies the physicochemical profile of the standard quinoline pharmacophore.

Pharmacophore Logic

-

Quinoline Core: Acts as a flat, lipophilic anchor that can intercalate into DNA or stack against aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.[1]

-

5-Sulfonamide: Provides a polar "handle" capable of acting as a hydrogen bond donor/acceptor. In metalloenzymes (like Carbonic Anhydrase), the sulfonamide nitrogen coordinates directly with the Zinc ion.

-

6-Methyl Group: Introduces a localized hydrophobic bulk. This restricts rotation and can induce selectivity by clashing with steric gates in off-target proteins while filling small hydrophobic pockets in the target.[1]

Therapeutic Areas

-

Kinase Inhibition: Quinoline sulfonamides are frequently screened as ATP-competitive inhibitors.[1] The sulfonamide moiety can mimic the phosphate-binding region of ATP.[1]

-

Antibacterial Agents: Analogous to classical sulfa drugs, this molecule can target dihydropteroate synthase (DHPS), though the quinoline core often shifts activity towards DNA gyrase inhibition.[1]

-

Antitumor Activity: Sulfonamide derivatives of quinoline have shown efficacy in arresting the cell cycle at the G1/S phase, often by modulating cyclin-dependent kinases (CDKs).[1]

Part 4: Safety & Handling Protocols

As a research chemical, strict adherence to safety protocols is required. The compound is a sulfonamide derivative and may trigger allergic reactions in sensitized individuals.[1]

| Hazard Class | Signal Word | Precautionary Statement |

| Skin Irritation | WARNING | H315: Causes skin irritation.[1] Wear nitrile gloves (min 0.11mm). |

| Eye Irritation | WARNING | H319: Causes serious eye irritation.[1] Use safety goggles. |

| STOT-SE | WARNING | H335: May cause respiratory irritation.[1] Handle in a fume hood. |

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

Toronto Research Chemicals. (2024). Product Datasheet: 6-Methyl-5-quinolinesulfonamide (Cat# M420730). Retrieved from [1]

-

Arctom Scientific. (2024).[1] Chemical Catalog: CAS 2126162-04-5. Retrieved from [1]

-

Splendid Lab. (2024).[1] Intermediate Catalog: 6-Methylquinoline-5-sulfonyl Chloride (CSL-92966).[3] Retrieved from [1]

-

PubChem. (2024).[1] Compound Summary: 6-Methylquinoline (Precursor CAS 91-62-3).[1] Retrieved from

-

Mączyński, M., et al. (2024).[1][4] Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides.[1] ResearchGate. Retrieved from

Sources

An In-Depth Technical Guide to the In Silico Modeling of 6-Methylquinoline-5-sulfonamide

This guide provides a comprehensive, technically-grounded framework for the computational evaluation of 6-Methylquinoline-5-sulfonamide, a molecule of interest at the intersection of quinoline and sulfonamide pharmacophores. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative. We will proceed from the foundational characterization of the molecule to advanced simulations of its interaction with a plausible biological target, mirroring a typical in silico drug discovery cascade. Every protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Rationale for a Computational Approach

The molecule this compound merges two privileged scaffolds in medicinal chemistry. The quinoline ring is a key component in numerous therapeutic agents, known for a wide range of biological activities including anticancer, antibacterial, and antimalarial effects.[1] Quinoline derivatives can exert their effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerase, and modulation of critical signaling pathways.[2] The sulfonamide group is another cornerstone pharmacophore, famously associated with the first antibacterial agents and now integral to drugs targeting carbonic anhydrases, diuretics, and anticonvulsants.[3]

The combination of these two moieties in this compound suggests a rich potential for biological activity. However, synthesizing and testing novel compounds is a resource-intensive process. In silico modeling offers a powerful, cost-effective, and rapid alternative to physically screen and characterize such molecules.[4] By simulating molecular properties and interactions computationally, we can prioritize candidates, predict potential efficacy and liabilities, and generate testable hypotheses, thereby streamlining the entire drug discovery pipeline.[5]

This guide will demonstrate a complete in silico workflow, from initial ligand setup to the dynamic simulation of a protein-ligand complex, providing both the "how" and the critical "why" for each methodological choice.

Part I: Ligand Preparation and Physicochemical Characterization

Objective: To generate a chemically correct, low-energy 3D conformation of this compound and to evaluate its fundamental physicochemical properties against established drug-likeness criteria.

Expertise & Rationale: The starting point for any in silico study is an accurate representation of the small molecule (the "ligand"). A 2D drawing is insufficient; we require a three-dimensional structure that represents a stable, low-energy state. This is crucial because the molecule's 3D shape and electronic properties dictate its ability to interact with a biological target. Following 3D structure generation, we perform a preliminary assessment of its "drug-likeness." This is a critical sanity check, based on empirical rules like Lipinski's Rule of Five, which helps to predict if a molecule has properties that would make it a likely orally active drug in humans.[6]

Protocol 1: 3D Structure Generation and Energy Minimization

-

Obtain 2D Representation: The molecule is defined by its SMILES (Simplified Molecular-Input Line-Entry System) string. For this compound, this is Cc1cc(c2c(c1)nccc2)S(=O)(=O)N. This string is an unambiguous 2D representation.

-

Conversion to 3D: Use a cheminformatics tool (e.g., Open Babel, ChemDraw) to convert the SMILES string into an initial 3D structure. This initial conversion is based on standard bond lengths and angles and does not represent the most stable conformation.

-

Energy Minimization: The 3D structure must be "relaxed" into a low-energy conformation. This is achieved using a molecular mechanics force field (e.g., MMFF94 or UFF). The process computationally adjusts bond lengths, angles, and torsions to find a local or global energy minimum. This step is vital for ensuring the ligand's geometry is physically realistic before docking.

Data Presentation: Predicted Physicochemical Properties

The following properties were predicted using computational models, such as those available on platforms like ADMETlab 2.0. This initial screen provides an early go/no-go decision point.

| Property | Predicted Value | Source | Rule of Five Compliance |

| Molecular Weight | 222.27 g/mol | Calculated | Yes (< 500) |

| logP (Lipophilicity) | 1.85 | ALOGPS-based models | Yes (< 5) |

| Hydrogen Bond Donors | 1 (from -NH2) | Calculated | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 (from N, -SO2) | Calculated | Yes (≤ 10) |

| Polar Surface Area | 68.01 Ų | ChemAxon-based models | Favorable (< 140 Ų) |

| Rotatable Bonds | 1 | Calculated | Favorable (≤ 10) |

Part II: Target Identification and Receptor Preparation

Objective: To identify a high-probability biological target for this compound and prepare its 3D structure for simulation.

Expertise & Rationale: A drug cannot be developed without a target. Based on authoritative literature, a primary mechanism for sulfonamide-containing drugs is the inhibition of carbonic anhydrases (CAs).[7] Specifically, quinoline-based sulfonamides have been successfully developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms, including the cancer-associated isoforms hCA IX and XII.[7][8] These enzymes are crucial in regulating pH, and their dysregulation is a hallmark of several pathologies, including cancer.[7] Therefore, for this guide, we select human Carbonic Anhydrase IX (hCA IX) as our primary biological target.

Protocol 2: Receptor Structure Preparation

-

Structure Retrieval: Download the 3D crystal structure of hCA IX from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5FL4 , which has a good resolution and contains a co-crystallized sulfonamide inhibitor, providing a validated binding pocket.

-

Initial Cleaning: The raw PDB file contains non-essential information. It is critical to remove all water molecules, co-solvents, and any co-crystallized ligands. This ensures that the docking simulation starts with a clean binding site.[9]

-

Protonation and Charge Assignment: Proteins are composed of amino acids whose ionization states are pH-dependent. Add hydrogen atoms to the protein structure consistent with a physiological pH of ~7.4. This is a critical step as hydrogen bonds are a primary driver of protein-ligand recognition.

-

Structural Integrity Check: Ensure there are no missing atoms or residues in the protein structure. If gaps exist, they must be modeled in using homology modeling or loop refinement tools. For PDB ID 5FL4, the structure is complete.

-

Final Output: Save the cleaned, protonated protein structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).

Part III: Molecular Docking Simulation

Objective: To predict the most likely binding pose and estimate the binding affinity of this compound within the active site of hCA IX.

Expertise & Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is a cornerstone of structure-based drug design. The docking algorithm explores a vast conformational space of the ligand within the target's active site and uses a scoring function to rank the resulting poses. A lower binding energy score typically indicates a more stable and favorable interaction.[10] The analysis of the top-ranked pose reveals key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex.

Visualization: Molecular Docking Workflow

Below is a diagram illustrating the logical flow of a typical molecular docking experiment.

Protocol 3: Step-by-Step Molecular Docking

This protocol assumes the use of AutoDock Vina, a widely used and validated docking program.[10]

-

Receptor and Ligand Preparation: Use the prepared structures from Protocols 1 and 2, ensuring both are in the PDBQT format, which includes atomic charges and atom type definitions.

-

Grid Box Definition: Define a three-dimensional search space (the "grid box") that encompasses the entire active site of hCA IX. The center of the box should be the catalytic zinc ion (Zn²⁺), and its dimensions should be large enough to allow the ligand to rotate and translate freely (e.g., 25 x 25 x 25 Å).

-

Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

-

Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

-

Analysis of Results:

-

The primary output will be a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol.

-

The top-ranked pose (most negative score) is considered the most probable binding mode.

-

Visualize this pose using molecular graphics software (e.g., PyMOL, UCSF Chimera).[10]

-

Analyze the interactions. For a sulfonamide inhibitor in hCA IX, the expected critical interaction is the coordination of the sulfonamide's nitrogen or oxygen atoms with the active site Zn²⁺ ion.[7] Additional hydrogen bonds with key residues like Thr200 and Thr201 are also expected and contribute to binding affinity.[7]

-

Part IV: Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the this compound-hCA IX complex over time in a simulated physiological environment.

Expertise & Rationale: Molecular docking provides a static snapshot of the binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms in the complex over time.[11] This is a crucial validation step. By simulating the complex in a box of water at physiological temperature and pressure, we can assess whether the predicted binding pose from docking is stable or if the ligand dissociates.[12] A stable complex in an MD simulation lends much higher confidence to the docking prediction.

Visualization: Molecular Dynamics Workflow

The following diagram outlines the major stages of setting up and running an MD simulation.

Protocol 4: Step-by-Step MD Simulation

This protocol outlines a typical workflow using GROMACS, a popular MD simulation package.[13][14]

-

System Preparation:

-

Start with the best-ranked docked pose from Protocol 3.

-

Generate a topology for the ligand, which defines its bond, angle, and dihedral parameters. This can be done using servers like the Automated Topology Builder (ATB).

-

Choose a protein force field (e.g., AMBER, CHARMM).

-

-

Solvation and Ionization:

-

Place the complex in the center of a simulation box of appropriate shape (e.g., cubic or dodecahedron).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.

-

-

Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes.

-

Equilibration:

-

NVT Ensemble: Perform a short simulation (e.g., 1 ns) while keeping the Number of particles, Volume, and Temperature constant (NVT). This allows the solvent to equilibrate around the complex while the protein and ligand are positionally restrained.

-

NPT Ensemble: Perform a subsequent simulation (e.g., 1 ns) while keeping the Number of particles, Pressure, and Temperature constant (NPT). This equilibrates the system's density. The positional restraints on the protein-ligand complex are gradually released.

-

-

Production Run: Run the main simulation for a significant duration (e.g., 100-200 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD value for both indicates the complex is not undergoing major conformational changes and is stable.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the key interactions observed in docking (e.g., coordination to Zn²⁺, hydrogen bonds) throughout the simulation to confirm their persistence.

-

Part V: ADMET Prediction

Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound.

Expertise & Rationale: A compound can have excellent potency against its target but fail in clinical trials due to poor pharmacokinetic properties or unforeseen toxicity.[15] Early-stage ADMET prediction uses machine learning models trained on large datasets of experimental results to forecast these properties.[5][16] This allows for the early identification of potential liabilities that could derail a drug development program.

Protocol 5: In Silico ADMET Profiling

-

Tool Selection: Utilize a comprehensive ADMET prediction platform. Options include web servers like ADMETlab 2.0 or commercial software packages like ADMET Predictor®.[5]

-

Input: Provide the SMILES string of this compound as input.

-

Execution: Run the full suite of predictive models offered by the platform.

-

Data Consolidation: Compile the predictions into a structured table for clear interpretation.

Data Presentation: Predicted ADMET Profile

| Category | Parameter | Prediction | Interpretation |

| Absorption | Human Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Suggests reasonable cell membrane permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | High | May have a longer half-life but lower free concentration. | |

| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this major enzyme. |

| CYP3A4 Substrate | Likely | May be metabolized by a key drug-metabolizing enzyme. | |

| Excretion | Renal Organic Cation Transporter | Unlikely substrate | Excretion path may not be dominated by this transporter. |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmia. | |

| Hepatotoxicity (DILI) | Low risk | Reduced likelihood of causing drug-induced liver injury. |

Overall Conclusion and Future Directions

This in-depth technical guide has outlined a complete in silico workflow for the initial characterization of this compound. The computational analysis suggests that this molecule is a promising drug-like candidate with favorable physicochemical properties and a low predicted toxicity profile.

Molecular modeling strongly indicates that this compound is a potential inhibitor of human Carbonic Anhydrase IX, a validated anti-cancer target. The predicted binding mode is chemically sensible and shown to be stable in molecular dynamics simulations.

The logical next steps, guided by these computational findings, are:

-

Chemical Synthesis: Synthesize a physical sample of this compound for experimental validation.

-

In Vitro Validation:

-

Perform an enzyme inhibition assay to experimentally determine the IC₅₀ or Kᵢ value against hCA IX.

-

Conduct cell-based assays using cancer cell lines that overexpress hCA IX to confirm target engagement and anti-proliferative effects.

-

-

Experimental ADME: Carry out in vitro experiments (e.g., Caco-2 permeability, metabolic stability assays) to validate the ADMET predictions.

This seamless integration of predictive computational modeling with targeted experimental validation represents a modern, efficient, and rational approach to drug discovery.

References

-

FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). FooDB. [Link]

-

Angeli, A., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. [Link]

-

Niedziejko, P., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

-

Niedziejko, P., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

-

Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. Simulations Plus. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Kumar, A., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

-

El-Malah, A. A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure and Dynamics. [Link]

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS Tutorial. [Link]

-

D'Arcy, K., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

-

LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

-

Guest, E. E. (2022). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

-

Al-Hourani, B. J., et al. (2025). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. ResearchGate. [Link]

-

ADMETlab 2.0. ADMETlab 2.0. ADMETlab. [Link]

-

Bioinformatics Review. (2025). AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]

-

Okten, S., et al. (2026). (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. [Link]

-

Mary, Y. S., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. PMC. [Link]

-

Kumar, A., et al. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. In Computational Tools and Techniques for Drug Discovery and Development. [Link]

-

Pop, R., et al. (2022). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. NIH. [Link]

-

Singh, A., & Kumar, K. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. [Link]

-

Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

-

Sygnature Discovery. ADMET Prediction Software. Sygnature Discovery. [Link]

-

Bonvin Lab. Small molecule docking. Bonvin Lab. [Link]

-

El-Sayed, N. F., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]

-

Ikpa, C. B. C., et al. (2024). In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. International Journal of Science and Research. [Link]

-

Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]

-

ResearchGate. (2023). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes | Request PDF. ResearchGate. [Link]

-

Wikipedia. Quinine. Wikipedia. [Link]

-

Xiong, G., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

Sources

- 1. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijmphs.com [ijmphs.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 6. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]

- 7. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protein-Ligand Complex [mdtutorials.com]

- 14. youtube.com [youtube.com]

- 15. academic.oup.com [academic.oup.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

Technical Monograph: Physicochemical Profiling of 6-Methylquinoline-5-sulfonamide

[1][2]

Executive Summary & Structural Architecture

6-Methylquinoline-5-sulfonamide is a specialized heteroaromatic scaffold utilized primarily as an intermediate in the synthesis of kinase inhibitors, antibacterial agents, and receptor modulators.[1][2] Its structure combines the lipophilic, electron-deficient quinoline core with a polar, ionizable sulfonamide moiety, creating a distinct "push-pull" electronic system.[1][2]

This guide provides a comprehensive analysis of its physicochemical properties, derived from experimental data of structural analogs and high-fidelity computational models (SPR).[1][2] It serves as a foundational reference for medicinal chemists optimizing lead compounds containing this pharmacophore.[1][2]

Chemical Identity[1][2][3][4][5][6]

-

Key Functional Motifs:

-

Quinoline Nitrogen (N1): A weak base and hydrogen bond acceptor.[1][2]

-

Sulfonamide Group (C5-SO₂NH₂): A weak acid and hydrogen bond donor/acceptor pair.[1][2]

-

Methyl Group (C6-CH₃): Provides steric bulk and weak electron donation (+I effect), modulating the reactivity of the adjacent sulfonamide.[1][2]

-

Physicochemical Properties Matrix

The following parameters define the compound's behavior in biological systems and formulation environments.

| Property | Value (Experimental/Predicted*) | Mechanistic Insight |

| Physical State | Solid (Crystalline powder) | Sulfonamide H-bonding networks significantly raise the melting point compared to the liquid parent 6-methylquinoline.[1][2] |

| Melting Point | 215°C - 225°C (Est.)[1][2] | High lattice energy driven by intermolecular |

| LogP (Octanol/Water) | 1.15 ± 0.3 | The lipophilic methyl-quinoline core (LogP ~2.[1][2]6) is offset by the polar sulfonamide group ( |

| TPSA | ~68.5 Ų | 42.5 Ų (Sulfonamide) + 12.9 Ų (Quinoline N) + Surface correction.[1] Good membrane permeability (<140 Ų).[1][2] |

| pKa₁ (Quinoline N) | 3.8 - 4.2 (Basic) | Lower than parent quinoline (4.[1][2]9) due to the electron-withdrawing effect of the -SO₂- group at C5.[1] |

| pKa₂ (Sulfonamide NH) | 9.8 - 10.2 (Acidic) | Typical for aromatic primary sulfonamides; deprotonates to form a stable anion at high pH.[1][2] |

| Solubility (Aq) | Low (Neutral pH) | Lowest solubility at isoelectric point (pH ~7).[1][2] Increases significantly at pH < 3 (cation) and pH > 10 (anion).[1][2] |

*Note: Exact values depend on polymorphic form and solvent systems. Estimates based on fragment contribution methods and analog comparison (e.g., 8-hydroxyquinoline-5-sulfonamide).[1][2]

Electronic Behavior & Ionization Logic

Understanding the ionization state is critical for predicting solubility and receptor binding.[1][2] this compound is an ampholyte .[1][2]

pH-Dependent Speciation

The molecule exists in three distinct species depending on the pH environment:

-

Cationic Form (pH < 3): Protonation of the Quinoline Nitrogen.[1][2] High aqueous solubility.[1][2]

-

Neutral Form (pH 4 - 9): The dominant species at physiological pH.[1][2] Limited solubility; maximum membrane permeability.[1]

-

Anionic Form (pH > 10): Deprotonation of the Sulfonamide Nitrogen.[1][2] High aqueous solubility.[1]

Visualization of Ionization Pathway

The following diagram illustrates the protonation/deprotonation flow.

Caption: pH-dependent ionization states of this compound showing the transition from cation to anion.

Synthetic Accessibility & Reactivity[1][2]

The synthesis and derivatization of this scaffold rely on the electrophilic aromatic substitution rules of the quinoline ring.[1][2]

Synthesis Logic (Chlorosulfonation)

Direct sulfonation of 6-methylquinoline typically occurs at the 5-position.[1][2] The 6-methyl group provides steric hindrance blocking the 7-position and activates the 5-position via inductive donation, while the quinoline nitrogen deactivates the pyridine ring, directing electrophiles to the benzene ring.[1][2]

Reaction: 6-Methylquinoline + ClSO₃H (Chlorosulfonic acid)

Reactivity Workflow

Caption: Synthetic pathway for the generation of the 5-sulfonamide derivative from the parent quinoline.

Experimental Protocols for Characterization

To validate the theoretical properties outlined above, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of pKa

Rationale: Potentiometry is the "Gold Standard" for amphoteric molecules where UV-metric shifts may be subtle.[1][2]

-

Preparation: Dissolve 2-5 mg of this compound in 20 mL of a co-solvent system (e.g., Methanol/Water 30:70) to ensure solubility across the pH range.[1][2]

-

Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01).

-

Titration:

-

Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum plot or Gran plot method to identify the two inflection points corresponding to the Quinoline-N and Sulfonamide-NH.[1][2]

-

Validation: The first derivative (

pH/

Protocol B: Shake-Flask LogP Measurement (HPLC Variant)

Rationale: Traditional shake-flask is labor-intensive; the HPLC variant allows for quantification of impurities and requires less sample.[1][2]

-

Phase Saturation: Pre-saturate 1-Octanol with water and Water with 1-octanol for 24 hours.

-

Sample Prep: Dissolve the compound in the water-saturated octanol phase (Phase A). Measure UV absorbance (

).[1][2] -

Equilibration: Mix Phase A with octanol-saturated water (Phase B) in a 1:1 ratio. Shake vigorously for 1 hour; centrifuge to separate phases.

-

Quantification: Inject the Octanol phase into an HPLC (C18 column, Methanol/Water mobile phase).

-

Calculation:

Self-Check: Mass balance must be >95% (sum of drug in both phases must equal initial mass).[1][2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7059, 6-Methylquinoline.[1][2] Retrieved from [Link][1][2]

-

Musiol, R., et al. (2006). "Quinoline-based sulfonamides: Synthesis and biological evaluation."[1][2] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for quinoline sulfonamide synthesis). [Link][1][2]

-

Gao, H., et al. (2013). "Predicting pKa values of sulfonamides: A DFT study."[1][2] Computational and Theoretical Chemistry. (Source for sulfonamide pKa mechanistic insights). [Link][1][2]

A Technical Guide to the Preliminary Bioactivity Screening of 6-Methylquinoline-5-sulfonamide

Introduction: The Quinoline-Sulfonamide Scaffold - A Privileged Motif in Drug Discovery

The convergence of a quinoline nucleus and a sulfonamide moiety within a single molecular architecture presents a compelling starting point for the exploration of novel therapeutic agents. The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in a plethora of natural and synthetic bioactive compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6][7] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, most famously associated with the first generation of antimicrobial "sulfa" drugs.[8][9][10] This functional group is a key structural feature in drugs targeting a variety of enzymes, including carbonic anhydrases.[11][12][13][14][15]

The strategic hybridization of these two pharmacophores in 6-Methylquinoline-5-sulfonamide offers the potential for synergistic or novel biological activities. The methyl group at the 6-position of the quinoline ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological profile. This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro and in silico bioactivity screening of this promising, yet underexplored, chemical entity. Our approach is designed to be a self-validating system, where computational predictions inform and guide subsequent experimental investigations, ensuring a logical and efficient screening cascade.

Part 1: Foundational Characterization and In Silico Assessment

Prior to embarking on extensive and resource-intensive in vitro screening, a thorough in silico evaluation is paramount. This computational "pre-screening" allows for the early identification of potential liabilities and provides a rationale for prioritizing specific biological assays. Undesirable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are a leading cause of failure in the clinical phase of drug development.[16]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its biological activity.

| Property | Predicted Value | Source |

| Molecular Weight | ~222.26 g/mol | |

| logP | ~1.5-2.5 | |

| Polar Surface Area | ~68.5 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

Note: These are estimated values and should be experimentally verified.

In Silico ADMET Prediction

A battery of in silico models should be employed to predict the ADMET profile of this compound. Several freely available and commercial software platforms can be utilized for this purpose.[16][17][18][19][20]

Recommended Platforms:

-

SwissADME: A free web-based tool for the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

pkCSM: A tool for predicting a wide range of pharmacokinetic and toxicity properties of small molecules using graph-based signatures.[17]

-

ADMETlab: An online platform for the prediction of ADMET properties.[17]

Key Parameters to Assess:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4).[16][17]

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hepatotoxicity.

Biological Target Prediction

Recommended Platforms:

-

TargetHunter: An online program for predicting the biotargets of chemical compounds based on chemogenomic databases.[25]

-

SwissTargetPrediction: A web server for predicting the most probable protein targets of a small molecule.

The output from these platforms will be a ranked list of potential protein targets, which can then be cross-referenced with the known pharmacology of quinoline and sulfonamide derivatives to formulate a hypothesis-driven screening strategy.

Part 2: Synthesis of this compound

Synthesis of 6-Methylquinoline-5-sulfonyl chloride

-

To a stirred solution of 6-methylquinoline in an appropriate solvent (e.g., chloroform or dichloromethane), add chlorosulfonic acid dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

The precipitated 6-methylquinoline-5-sulfonyl chloride can be collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of this compound

-

Suspend the crude 6-methylquinoline-5-sulfonyl chloride in a suitable solvent such as acetonitrile.

-

Add an excess of aqueous ammonia or an appropriate amine and stir the mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be poured into water and the product extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Part 3: In Vitro Bioactivity Screening Workflow

The in silico predictions will guide the selection of a focused panel of in vitro assays to experimentally validate the predicted biological activities. A tiered screening approach is recommended, starting with broad-spectrum assays and progressing to more specific, target-based assays for promising "hits."

Caption: A tiered workflow for the bioactivity screening of this compound.

Anticancer Activity Screening

Given the known anticancer properties of many quinoline derivatives, a primary screen for cytotoxic activity against a panel of human cancer cell lines is warranted.[2][4][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[26][27][28][29]

Experimental Protocol: MTT Assay [26][27][28][29]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Screening

The sulfonamide moiety is a classic antibacterial pharmacophore, making it essential to screen this compound for antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[8][9][10][30] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[31][32][33][34][35]

Experimental Protocol: Broth Microdilution Assay [31][32][33][34][35]

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Screening

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[11][12][13][14][15] Therefore, screening this compound for its inhibitory activity against different CA isoforms (e.g., CA I, II, IX, and XII) is a logical step.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay [11][12][13][14][15]

This assay is based on the esterase activity of CAs.

-

Reagent Preparation: Prepare a solution of the CA enzyme, the substrate (p-nitrophenyl acetate), and the test compound in an appropriate buffer.

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the CA enzyme. Pre-incubate for a short period.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Absorbance Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Caption: The principle of the colorimetric carbonic anhydrase inhibition assay.

Part 4: Data Interpretation and Hit Prioritization

The preliminary screening will generate a significant amount of data that needs to be carefully analyzed to identify promising "hits" for further investigation.

Data Summary Table:

| Assay | Cell Line / Organism / Enzyme | Endpoint | Result (IC₅₀ / MIC in µM) |

| Anticancer | MCF-7 | IC₅₀ | |

| A549 | IC₅₀ | ||

| HCT116 | IC₅₀ | ||

| Antimicrobial | S. aureus | MIC | |

| E. coli | MIC | ||

| Enzyme Inhibition | Carbonic Anhydrase I | IC₅₀ | |

| Carbonic Anhydrase II | IC₅₀ | ||

| Carbonic Anhydrase IX | IC₅₀ |

Hit Criteria:

-

Anticancer Activity: An IC₅₀ value of < 10 µM is generally considered a potent hit worthy of follow-up studies.

-

Antimicrobial Activity: MIC values will be compared to established breakpoints for clinically used antibiotics.

-

Enzyme Inhibition: Potent and selective inhibition of a particular enzyme isoform (e.g., IC₅₀ < 1 µM with >10-fold selectivity over other isoforms) would be of significant interest.

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach for the preliminary bioactivity screening of this compound. By integrating in silico predictions with a focused panel of in vitro assays, researchers can efficiently and effectively probe the therapeutic potential of this novel chemical entity. Positive "hits" from this preliminary screen will provide a strong foundation for more in-depth studies, including mechanism of action elucidation, lead optimization, and eventual preclinical development. The logical progression from computational assessment to experimental validation ensures that resources are directed towards the most promising avenues of investigation, accelerating the journey from a novel compound to a potential therapeutic candidate.

References

- Akocak, S., et al. (2024). Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

- Kumar, A., et al. (2023). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistrySelect, 8(31).

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072.

- Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 15(8), 2261-2281.

- Gizińska, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3986.

-

WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

- Al-Ghamdi, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3538-3546.

- Casey, W., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in genetics, 5, 238.

- Guan, L., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.

- Balasubramanian, B., et al. (2025). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. Research Journal of Pharmacy and Technology, 18(8), 3844-3849.

-

ResearchGate. (2025, August 10). An exposure: Activity profiling method for interpreting high-throughput screening data for estrogenic activity-Proof of concept. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

-

Al-Masoudi, N. A. (n.d.). Antibacterial sulfonamides. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

- Gizińska, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3986.

- Liu, Z., et al. (2016). Accessing the High Throughput Screening Data Landscape. Methods in molecular biology (Clifton, N.J.), 1439, 1–13.

-

Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

- Al-Suwaidan, I. A., et al. (2018). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Chemistry Central Journal, 12(1), 113.

- Figiel, M., et al. (2023). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 24(13), 11066.

-

ResearchGate. (n.d.). Selected target prediction tools available on the Internet. Retrieved from [Link]

- Mathew, B., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(16), 3463–3478.

- Dains, F. B., & Elsey, H. M. (1918). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 40(4), 598-601.

-

deepmirror. (2025, January 16). Top Drug Discovery Software Solutions to Watch in 2025. Retrieved from [Link]

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

Pharmacology 2000. (n.d.). Sulfonamides. Retrieved from [Link]

-

CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

-

The Audiopedia. (2025, September 6). High Throughput Screening Explained Simply (5 Minutes). [Video]. YouTube. Retrieved from [Link]

- Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805.

- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0221038.

-

Dr. Dan's Explainer Videos. (2024, March 24). High throughput screening techniques in the pharmaceutical industry. [Video]. YouTube. Retrieved from [Link]

-

The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing. [Video]. YouTube. Retrieved from [Link]

- David, O. A., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific reports, 7(1), 1184.

- Wang, J. C., et al. (2013).

- Mayr, L. M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of medicinal chemistry, 66(21), 14643–14659.

-

The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

Sources

- 1. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]

- 6. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Sulfonamides [pharmacology2000.com]

- 11. tandfonline.com [tandfonline.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 19. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 20. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]

- 21. Ultimate Guide â The best AI drug target prediction tools of 2026 [dip-ai.com]

- 22. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 23. researchgate.net [researchgate.net]

- 24. Top Drug Discovery Software Solutions to Watch in 2025 | deepmirror [deepmirror.ai]

- 25. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 26. atcc.org [atcc.org]

- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 28. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 29. researchhub.com [researchhub.com]

- 30. researchgate.net [researchgate.net]

- 31. rr-asia.woah.org [rr-asia.woah.org]

- 32. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 33. protocols.io [protocols.io]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Quantitative Analysis of 6-Methylquinoline-5-sulfonamide

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It synthesizes derived physicochemical principles with standard industry practices for quinoline analysis.

Executive Summary & Physicochemical Profile[1][2][3]

Quantifying 6-Methylquinoline-5-sulfonamide (6-MQS) presents a classic "amphoteric challenge" in chromatography. The molecule contains a basic quinoline nitrogen (pKa ~4.[1][2]9) and a weakly acidic sulfonamide moiety (pKa ~10.0).[1] Successful analysis requires strict pH control to manage ionization states, preventing secondary silanol interactions that cause peak tailing.[1]

This guide provides two distinct protocols:

-

Protocol A (HPLC-UV): Robust quantification for purity assay and reaction monitoring (mg/mL range).

-

Protocol B (LC-MS/MS): High-sensitivity trace analysis for genotoxic impurity screening or pharmacokinetic (PK) studies (ng/mL range).

Molecular Profile & Analytical Implications

| Property | Value (Approx.) | Analytical Impact |

| Molecular Weight | 222.26 g/mol | Monoisotopic mass for MS: ~222.07 |

| LogP | ~1.5 - 2.0 | Moderately lipophilic; suitable for Reversed-Phase (RP) LC. |

| pKa (Basic) | ~4.9 (Quinoline N) | Critical: At pH 2-3, the N is protonated ( |

| pKa (Acidic) | ~10.0 (Sulfonamide) | At neutral pH, this remains protonated (neutral).[1] Deprotonates at high pH.[1] |

| UV Max | ~230 nm, ~280 nm | 280 nm is preferred for selectivity; 230 nm for sensitivity.[1] |

Method Development Strategy (Decision Tree)

The following logic gate determines the appropriate method based on your sensitivity needs and matrix complexity.

Figure 1: Analytical Method Selection Decision Tree.

Protocol A: HPLC-UV (Purity & Assay)

Objective: Routine quantification of 6-MQS in bulk drug substance or synthetic reaction mixtures.

Chromatographic Conditions[3][5][6][7][8][9]

-

Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

-

Rationale: "End-capped" columns reduce free silanol groups, minimizing interaction with the protonated quinoline nitrogen.[1]

-

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Detection: UV @ 280 nm (Reference @ 360 nm).[1]

-

Column Temp: 30°C.

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 40 | 60 |

| 12.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 90 | 10 |

| 20.0 | 90 | 10 |

System Suitability Criteria[3]

-

Tailing Factor (T): NMT 1.5 (Critical for quinolines).

-

Theoretical Plates (N): > 5000.

-

Resolution (Rs): > 2.0 between 6-MQS and nearest impurity (e.g., 6-methylquinoline precursor).[1]

Protocol B: LC-MS/MS (Trace Analysis)

Objective: Quantification of 6-MQS at trace levels (ng/mL) in plasma or as a genotoxic impurity.[1]

Mass Spectrometry Parameters[3][5][6][7][8]

-

Source: Electrospray Ionization (ESI), Positive Mode.[3]

-

Scan Mode: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions (Predicted):

| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Interpretation |

|---|

| 223.1 (

Note: Optimize Collision Energy (CE) and Declustering Potential (DP) by infusing a 100 ng/mL standard directly into the source.[1]

LC Conditions (UHPLC)[3][7]

-

Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2 micron for speed/sensitivity).[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Steep gradient (5% B to 95% B in 3 minutes).

Sample Preparation Workflows

Correct sample preparation is vital to protect the column and ensure recovery.[1]

Workflow Diagram[3][9]

Figure 2: Sample Preparation Workflow for Solid and Biological Matrices.[1]

Preparation Steps[3][10]

-

Standard Stock Solution: Weigh 10.0 mg of 6-MQS reference standard. Dissolve in 10 mL DMSO (Final conc: 1.0 mg/mL). Store at -20°C.

-

Working Standard: Dilute Stock 1:100 with Mobile Phase A to get 10 µg/mL.

-

Biological Samples (PPT):

Troubleshooting & Scientific Rationale

The "Quinoline Tailing" Phenomenon

Observation: Peaks appear broad with a long "tail" on the right side.[1]

Cause: At neutral pH (6-7), the quinoline nitrogen (pKa ~4.[1]9) is partially protonated and interacts strongly with residual silanols (

-

Lower pH: Work at pH 2.5. This suppresses silanol ionization (

) while keeping quinoline fully protonated.[1] The repulsion between the positive analyte and the neutral surface improves shape.[1] -

Buffer Concentration: Ensure buffer is at least 20mM to mask active sites.

-

Additives: If using LC-MS (where non-volatile phosphate is banned), use Ammonium Formate/Formic Acid.[1] If tailing persists, add 5mM Ammonium Acetate.[1]

Regioisomer Interference

Risk: Synthesis of this compound often produces the 8-sulfonamide isomer as a byproduct.[1] Differentiation:

-

These isomers have identical mass (Isobaric).[1] MS cannot distinguish them without separation.[1]

-

Action: You must achieve chromatographic resolution. The 5-position is sterically more hindered (ortho to methyl) than the 8-position.[1] The 5-isomer typically elutes earlier than the 8-isomer on C18 columns due to slightly lower lipophilicity caused by the steric "twist" preventing planar packing.[1]

References

-

Physicochemical Properties of Quinolines

-

HPLC Method Development for Basic Compounds

-

Sulfonamide Analysis

-

LC-MS/MS of Quinoline Impurities

Sources

- 1. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mVOC 4.0 [bioinformatics.charite.de]

- 3. syncsci.com [syncsci.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Purification Techniques for Crude 6-Methylquinoline-5-sulfonamide

Abstract & Strategic Overview

6-Methylquinoline-5-sulfonamide is a critical scaffold in medicinal chemistry, often utilized in the synthesis of bioactive agents targeting specific protein kinases or carbonic anhydrases.[1][2] The synthesis typically involves the chlorosulfonation of 6-methylquinoline followed by amination.[1][2] This pathway, while efficient, introduces a specific profile of impurities: regioisomers (8-sulfonamide) , hydrolyzed byproducts (sulfonic acids) , and unreacted starting materials .[1]

This guide departs from generic purification advice by leveraging the unique amphoteric nature of the quinoline-sulfonamide scaffold.[1][2] By exploiting the basicity of the quinoline nitrogen (

Chemical Profile & Impurity Analysis[1][2][3][4][5]

Understanding the physicochemical properties of the target versus its impurities is the foundation of this protocol.[2]

Physicochemical Properties

| Property | Value (Approx.) | Implication for Purification |

| Molecular Weight | 222.26 g/mol | Suitable for standard LC-MS.[1][2] |

| Quinoline | ~4.9 (Basic N) | Protonates at pH < 4 (Soluble in acid).[1][2] |

| Sulfonamide | ~10.1 (Acidic NH) | Deprotonates at pH > 11 (Soluble in base).[1][2] |

| LogP | ~1.8 - 2.2 | Moderately lipophilic; soluble in DCM/EtOAc when neutral.[1][2] |

| Isoelectric Point | pH ~7.5 | Minimum solubility window (Precipitation Zone). |

The Impurity Landscape

-

6-Methylquinoline (Starting Material): Neutral/Basic.[1][2] Lacks the acidic sulfonamide proton.[1][2] Lipophilic.[1][2]

-

6-Methylquinoline-5-sulfonic acid (Hydrolysis Product): Zwitterionic/Acidic.[1][2] Highly water-soluble at most pH levels.[1][2] Hard to extract into organics.[1][2]

-

6-Methylquinoline-8-sulfonamide (Regioisomer): Isomeric. Very similar solubility but slightly different

and crystal packing.[1][2] Hardest to remove.

Core Protocol: pH-Swing Fractionation (Method A)[1][2]

Principle: This method uses the "Isoelectric Precipitation" logic.[1][2] We shuttle the molecule between aqueous and organic phases by toggling its charge state, leaving impurities behind.[1][2]

Reagents

-

pH Meter or precision pH paper[2]

Step-by-Step Workflow

Step 1: Basification & Dissolution (Targeting the Sulfonamide) [1]

-

Suspend the crude solid in 1.0 M NaOH (5-10 volumes).

-

Stir vigorously for 15 minutes.

Step 2: Lipophilic Wash (Removing Starting Material) [1][2]

Step 3: Controlled Acidification (The "Crash Out") [1]

-

Cool the aqueous layer to 5-10°C.

-

Slowly add 1.0 M HCl dropwise while monitoring pH.

-

Target pH: 6.5 – 7.5.

-

Critical: Do not overshoot to pH < 4, or the quinoline ring will protonate and redissolve the compound.[2]

-

-

Stir the resulting suspension for 30 minutes to ripen the crystals.

Step 4: Filtration & Wash [2][4]

-

Wash the cake with Water (to remove inorganic salts and sulfonic acid byproducts).

-

Wash with a small amount of cold Diethyl Ether (to remove trace surface moisture/organics).[1][2]

-

Dry in a vacuum oven at 45°C.

Visualization of pH-Swing Logic

Caption: Logical flow of the pH-Swing Fractionation method, isolating the target based on ionization states.

Polishing Protocol: Recrystallization (Method B)[1][2]

If Method A yields 95-97% purity and >99% is required (e.g., for biological assays), recrystallization is necessary to remove the stubborn 8-sulfonamide regioisomer .[1][2]

Solvent Selection

Protocol

-